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molecular formula C10H10O4 B8390515 4-Methoxybenzoic acid 2-oxo-ethyl ester

4-Methoxybenzoic acid 2-oxo-ethyl ester

Cat. No. B8390515
M. Wt: 194.18 g/mol
InChI Key: SPGDHFFXZRGQGP-UHFFFAOYSA-N
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Patent
US07785839B2

Procedure details

A solution of 4-methoxybenzoic acid 2,2-diethoxy-ethyl ester (2b, 7.5 g, 28 mmol) in Cl2CH2 (75 ml) was treated with TFA (16.7 g, 11.3 ml, 140 mmol) and water (7.5 g, 7.5 ml, 28 mmol). The homogeneous solution was stirred for 3.5 hours at room temperature until GC showed complete reaction. The solution was concentrated in vacuo at 40° C. and then diluted with hexane and concentrated in vacuo several times to remove traces of TFA. The product, 4-methoxybenzoic acid 2-oxo-ethyl ester (2c, 5.9 g, 28 mmol, 100%) was isolated as an amorphous white solid and was used in the next step without any further purification. GC (Rt=11.0 min, 95%); 1H-NMR (CDCl3) δ: 9.72 (1H, s, HCO—), 8.06 (2H, d, J=8.8, ArH), 6.95 (2H, d, J=8.8, ArH), 4.87 (2H, s, HCOCH2O—), 3.87 (3H, s, OCH3).
Name
4-methoxybenzoic acid 2,2-diethoxy-ethyl ester
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
11.3 mL
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][CH:4](OCC)[CH2:5][O:6][C:7](=[O:16])[C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=1)C.C(O)(C(F)(F)F)=O.O>C(Cl)Cl>[O:3]=[CH:4][CH2:5][O:6][C:7](=[O:16])[C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=1

Inputs

Step One
Name
4-methoxybenzoic acid 2,2-diethoxy-ethyl ester
Quantity
7.5 g
Type
reactant
Smiles
C(C)OC(COC(C1=CC=C(C=C1)OC)=O)OCC
Name
Quantity
11.3 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
7.5 mL
Type
reactant
Smiles
O
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The homogeneous solution was stirred for 3.5 hours at room temperature until GC
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo at 40° C.
ADDITION
Type
ADDITION
Details
diluted with hexane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo several times
CUSTOM
Type
CUSTOM
Details
to remove traces of TFA

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
O=CCOC(C1=CC=C(C=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 28 mmol
AMOUNT: MASS 5.9 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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